Ethyl D-homoalaninate hydrochloride

CAS No.: 127641-80-9; 63060-94-6

Cat. No.: VC5900677

Molecular Formula: C6H14ClNO2

Molecular Weight: 167.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 127641-80-9; 63060-94-6 |

|---|---|

| Molecular Formula | C6H14ClNO2 |

| Molecular Weight | 167.63 |

| IUPAC Name | ethyl (2R)-2-aminobutanoate;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |

| Standard InChI Key | SWNBPYRQCHSZSE-NUBCRITNSA-N |

| SMILES | CCC(C(=O)OCC)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

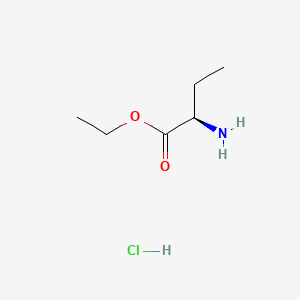

Ethyl D-homoalaninate hydrochloride is systematically named as ethyl (2R)-2-aminobutanoate hydrochloride, reflecting its esterified carboxyl group and chiral center at the second carbon. The compound’s molecular structure (Fig. 1) comprises a four-carbon backbone with an amino group () at the second position, an ethyl ester () at the terminal carboxyl, and a hydrochloride counterion.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 167.63 g/mol | |

| IUPAC Name | ethyl (2R)-2-aminobutanoate; hydrochloride | |

| SMILES | CCC(C(=O)OCC)N.Cl | |

| InChI Key | SWNBPYRQCHSZSE-NUBCRITNSA-N |

A notable discrepancy arises in Molecular Info’s listing of a molecular weight of 229.703 g/mol for the same CAS number , which conflicts with VulcanChem’s data. This inconsistency likely stems from a typographical error or misassignment, as the formula unequivocally corresponds to 167.63 g/mol.

Synthesis and Purification

Conventional Synthesis Route

The synthesis of Ethyl D-homoalaninate hydrochloride follows a two-step protocol analogous to Ethyl L-alaninate hydrochloride :

-

Esterification: D-Homoalanine is suspended in anhydrous ethanol, and hydrogen chloride gas is introduced to protonate the amino group, facilitating nucleophilic attack by ethanol.

-

Salt Formation: The reaction mixture is refluxed to drive esterification to completion, followed by vacuum concentration and recrystallization from ethanol-diethyl ether to yield the hydrochloride salt.

Table 2: Optimized Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Anhydrous ethanol | |

| Reaction Temperature | Reflux (~78°C) | |

| Reaction Time | 2 hours | |

| Yield | 98% |

Chirality and Enantiomeric Control

The “D” designation in Ethyl D-homoalaninate hydrochloride indicates its right-handed (R)-configuration at the chiral center. This enantiomer is less common in nature than the L-form but is critical for studying stereoselective enzymatic processes. Recent advances in asymmetric synthesis, such as palladium-catalyzed C(sp)–H functionalization , highlight methods to incorporate D-homoalanine derivatives into peptides without racemization.

Applications in Biochemical and Pharmaceutical Research

Peptide Synthesis and Modification

Ethyl D-homoalaninate hydrochloride serves as a building block for non-natural peptides. Its extended side chain enhances conformational flexibility, enabling the design of protease-resistant analogs. For instance, methyl N-(2-pyridylsulfonyl)-DL-homoalalinate—a related compound—was utilized in palladium-catalyzed γ-arylation reactions to create bioactive peptidomimetics .

Catalytic Asymmetric Reactions

The compound’s chiral center makes it a substrate for transition-metal catalysts. In one study, D-homoalanine esters underwent C–H activation to form aryl–alkyl bonds, a transformation pivotal for synthesizing β-arylated amino acids . Such reactions underscore its role in accessing enantiopure intermediates for drug discovery.

Limitations and Research Gaps

Despite its synthetic utility, Ethyl D-homoalaninate hydrochloride’s direct pharmacological effects remain underexplored. No peer-reviewed studies have yet linked it to specific therapeutic targets, though amino acid derivatives broadly exhibit antimicrobial, anticancer, and neuromodulatory activities.

Future Directions and Industrial Relevance

Expanding Synthetic Methodologies

Innovations in flow chemistry and biocatalysis could streamline the synthesis of Ethyl D-homoalaninate hydrochloride. Enzymatic esterification using lipases, for example, might offer greener alternatives to HCl-mediated protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume